2-Chloro-4-[(methylsulfanyl)methyl]pyridine
Overview
Description
2-Chloro-4-[(methylsulfanyl)methyl]pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Iron(II) Complexes and Spin-Crossover
Research by Cook et al. (2015) explored the properties of iron(II) complexes with 4-sulfanyl-2,6-dipyrazolylpyridine ligands. These complexes exhibit spin-crossover behavior, which is a change in spin state influenced by external factors like temperature or pressure. The study found that the sulfanyl substituents in these complexes play a crucial role in their spin-crossover properties and crystallographic phase changes, indicating potential applications in molecular electronics and spintronics (Cook et al., 2015).
Synthesis and Chemical Reactions
Another study focused on the synthesis and evaluation of 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine, highlighting a modified synthesis route that offers environmental benefits by reducing waste. This research underscores the importance of green chemistry principles in the synthesis of pyridine derivatives, which could be relevant for the production of compounds like 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (Gilbile et al., 2017).
Aromatization of Dihydropyridines
Nedolya et al. (2015) investigated the aromatization of 2,3-dihydropyridines controlled by substituents, a process that allows for the transformation of dihydropyridines into aromatic pyridines. This research provides insight into chemical reactions that could be applied to modify the structure and properties of this compound for various applications (Nedolya et al., 2015).
Coordination Chemistry and Ligand Design
Otsuka et al. (2000) studied the synthesis and properties of copper(II) complexes of S-containing pentadentate ligands, which include pyridine and methylsulfanyl groups. This research highlights the utility of sulfur-containing pyridine derivatives in coordination chemistry, suggesting potential applications in catalysis and material science (Otsuka et al., 2000).
Properties
IUPAC Name |
2-chloro-4-(methylsulfanylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMBZCXOMLMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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